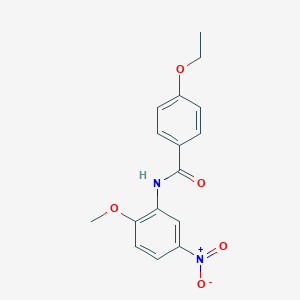

N-(2-Aminoethyl)-1-phenylmethanesulfonamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

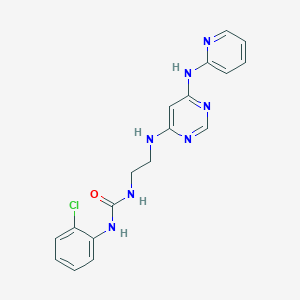

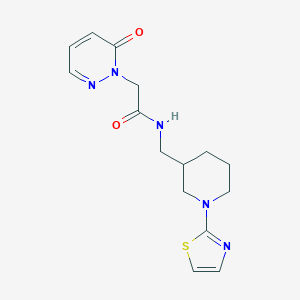

N-(2-Aminoethyl)-1-phenylmethanesulfonamide hydrochloride, also known as APMS, is a chemical compound that has gained significant attention in scientific research in recent years. APMS is a sulfonamide derivative that has been synthesized using various methods and has shown promising results in various biochemical and physiological experiments.

Applications De Recherche Scientifique

Hydrogel Delivery Systems for Regenerative Medicine

Hydrogels play a crucial role in regenerative medicine and tissue engineering. The maleimide-modified hyaluronic acid (HA) and gelatin hydrogel system, crosslinked using a bifunctional thiolated polyethylene glycol (PEG) crosslinker, offers several advantages:

Inhibition of Site-1-Protease (S1P) for Cholesterol Regulation

The compound N-(2-Aminoethyl)-1-phenylmethanesulfonamide hydrochloride (also known as AEBSF) is extensively used in studies related to cholesterol regulatory genes. It inhibits Site-1-protease (S1P), which activates sterol regulatory element-binding proteins. S1P inhibition can provide insights into cholesterol metabolism and regulation .

Bioconjugation and Labeling

The aminoethyl group in this compound allows for bioconjugation and labeling. Researchers can attach fluorescent dyes, biotin, or other tags to study protein interactions, cellular localization, or drug delivery .

Enzyme Inhibition Studies

Due to its structural similarity to other sulfonamide compounds, researchers can explore its potential as an enzyme inhibitor. Investigating its effects on specific enzymes may reveal novel therapeutic targets .

Chemical Biology and Medicinal Chemistry

Researchers can use this compound as a building block for designing new molecules. Its sulfonamide moiety and aminoethyl group offer versatility in drug discovery and chemical biology .

pH-Sensitive Drug Delivery

The pH sensitivity of this compound could be harnessed for targeted drug delivery. By incorporating it into pH-responsive drug carriers, researchers can achieve controlled release at specific tissue sites .

Propriétés

IUPAC Name |

N-(2-aminoethyl)-1-phenylmethanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S.ClH/c10-6-7-11-14(12,13)8-9-4-2-1-3-5-9;/h1-5,11H,6-8,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSWWIPZOSZTIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Aminoethyl)-1-phenylmethanesulfonamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,5-difluorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazole](/img/structure/B2700342.png)

![3-[4-(3-Nitrobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine](/img/structure/B2700344.png)

![2-(benzylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2700348.png)

![2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-1,3-oxazol-5-amine](/img/structure/B2700349.png)

![N-(2-ethylphenyl)-2-((3-(2-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2700351.png)